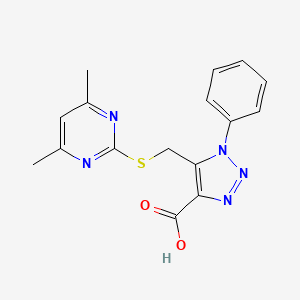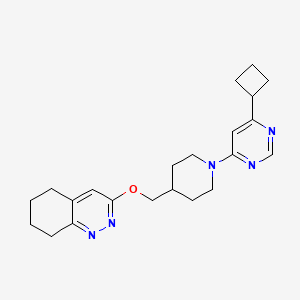![molecular formula C22H23N3O3 B2699539 N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide CAS No. 2034395-07-6](/img/structure/B2699539.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand that forms complexes with many transition metals . The presence of the amide group (-CONH2) and the diethoxybenzyl group (-CH2OC2H5) suggests that this compound might have interesting reactivity and could potentially be used in various chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Structural Studies and Physicochemical Properties
Research conducted by Vangala et al. (2012) focused on the preparation of co-crystals involving antibiotic drugs, including components similar to N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide, to enhance photostability and relevant physicochemical properties. The study utilized 4,4′-bipyridine (BIPY) among other co-formers, indicating the potential of this compound in improving drug properties through co-crystal formation (Vangala, R., Chow, P., & Tan, R., 2012).
Analytical and Spectrometric Applications
A study by Harvey (2000) on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates highlighted derivatization techniques that involve compounds structurally related to this compound. These techniques are crucial for enhancing the detection and analysis of glycans, showcasing the compound's potential application in analytical chemistry (Harvey, D., 2000).
Solid-State Chemistry and Crystal Engineering
Further research by Vangala et al. (2013) delved into the solvates and salts of antibiotic agents, exploring molecular complexes with pyridyl bases and compounds analogous to this compound. This study emphasizes the role of such compounds in creating novel solid forms of pharmaceuticals, which can lead to enhanced drug formulations and delivery methods (Vangala, R., Chow, P., & Tan, R., 2013).
Pharmacological Applications
The synthesis and characterization of compounds targeting the bacterial cell division protein FtsZ, as reported by Haydon et al. (2010), demonstrate the pharmaceutical relevance of derivatives of this compound. These derivatives were identified as potent antistaphylococcal agents with improved drug-like properties, indicating the potential of this compound in the development of new antibacterial drugs (Haydon, D. et al., 2010).
Mécanisme D'action
The mechanism of action of this compound is not clear without specific context. If it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with . If it were to be used as a ligand in coordination chemistry, its mechanism of action would involve the formation of coordination complexes with metal ions .
Propriétés
IUPAC Name |
3,4-diethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-27-20-6-5-18(14-21(20)28-4-2)22(26)25-15-16-7-12-24-19(13-16)17-8-10-23-11-9-17/h5-14H,3-4,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIIDQRCJXMWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2699458.png)
![(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide](/img/structure/B2699460.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)
![8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2699468.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2699470.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2699476.png)

